1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H6N2 . It has been reported that derivatives of 1H-Pyrrolo[2,3-b]pyridine have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, these derivatives are considered attractive for cancer therapy .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, one study reported the design and synthesis of a series of 1H-Pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrrolo[2,3-b]pyridine derivatives are complex and depend on the specific derivative and reaction conditions. For example, one study reported that a derivative of 1H-Pyrrolo[2,3-b]pyridine exhibited potent FGFR inhibitory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridine include a molecular weight of 118.1359 . More specific properties would depend on the particular derivative and its functional groups.Scientific Research Applications
Cancer Therapy
1H-Pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Inhibition of Cell Migration and Invasion
In addition to its anti-proliferative effects, 1H-Pyrrolo[2,3-b]pyridine derivatives also significantly inhibited the migration and invasion of 4T1 cells . This suggests potential applications in preventing metastasis in cancer therapy .
Drug Design and Optimization
The 1H-Pyrrolo[2,3-b]pyridine motif has been used as a hinge binder in the design of potent FGFR inhibitors . The low molecular weight of these compounds makes them appealing lead compounds, beneficial for subsequent optimization .
Safety And Hazards
properties
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7(11)5-8-6-13-10-9(8)3-2-4-12-10/h2-4,6-7H,5,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVKOSYLRIIBLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl- | |
CAS RN |
94072-76-1 |
Source
|
Record name | 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.